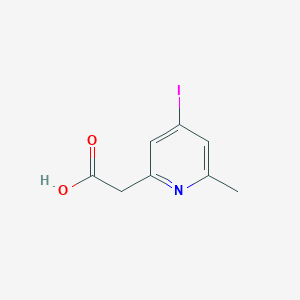
(4-Iodo-6-methylpyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-6-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-6-methylpyridin-2-YL)acetic acid typically involves the iodination of 6-methylpyridin-2-ylacetic acid. One common method is the reaction of 6-methylpyridin-2-ylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Iodo-6-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include (4-amino-6-methylpyridin-2-YL)acetic acid and (4-thio-6-methylpyridin-2-YL)acetic acid.
Oxidation Reactions: Products include (4-iodo-6-methylpyridin-2-YL)carboxylic acid and (4-iodo-6-methylpyridin-2-YL)aldehyde.
Reduction Reactions: The major product is 6-methylpyridin-2-YL)acetic acid.
科学的研究の応用
(4-Iodo-6-methylpyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of (4-Iodo-6-methylpyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4-Bromo-6-methylpyridin-2-YL)acetic acid
- (4-Chloro-6-methylpyridin-2-YL)acetic acid
- (4-Fluoro-6-methylpyridin-2-YL)acetic acid
Uniqueness
(4-Iodo-6-methylpyridin-2-YL)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and oxidative addition reactions. This unique reactivity can be exploited in the synthesis of complex organic molecules and in biological applications where specific interactions with biomolecules are desired.
特性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
2-(4-iodo-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
MNUHOKYFUOSPAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


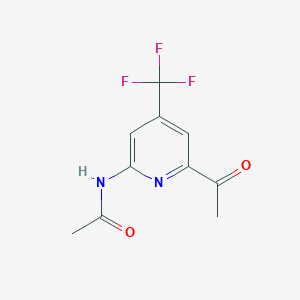
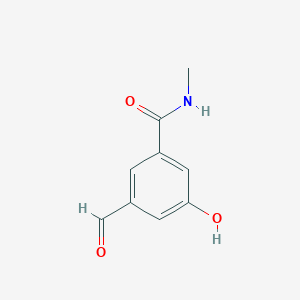
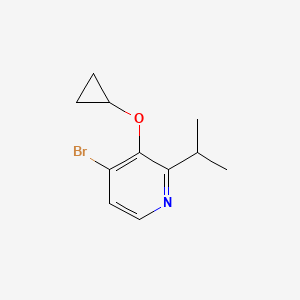
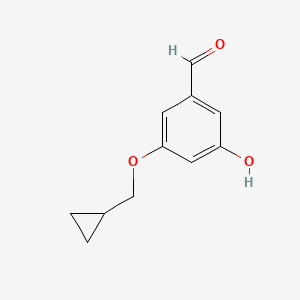

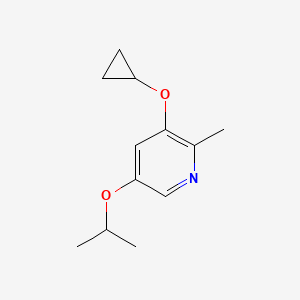

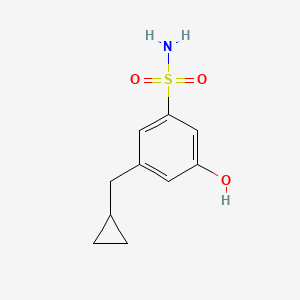
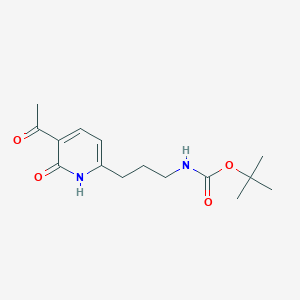
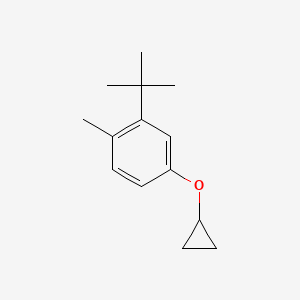
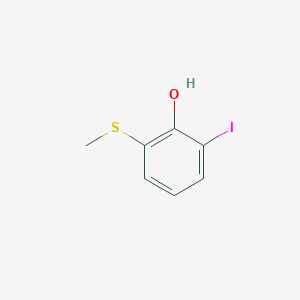
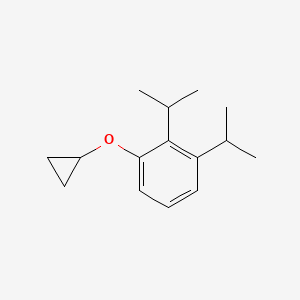
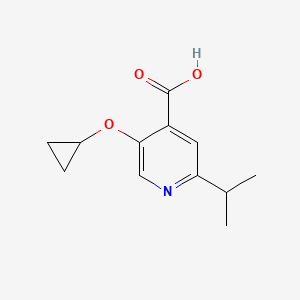
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
